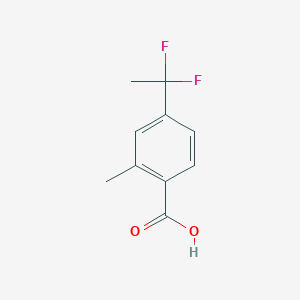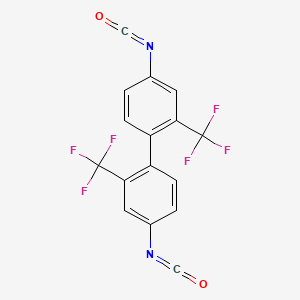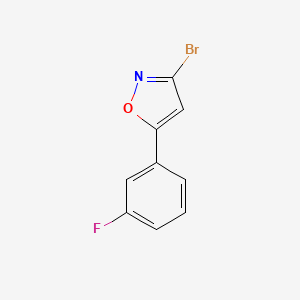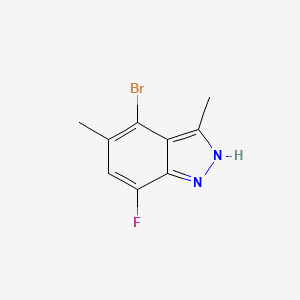![molecular formula C9H6ClFN2O2 B13691530 [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-fluorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reagents used.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its oxadiazole ring is known for its bioactivity, and the presence of chloro and fluoro substituents can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: Compared to similar compounds, [3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its oxadiazole ring structure. This ring imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both chloro and fluoro substituents further enhances its reactivity and potential bioactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H6ClFN2O2 |
|---|---|
Molekulargewicht |
228.61 g/mol |
IUPAC-Name |
[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)9-12-8(4-14)15-13-9/h1-3,14H,4H2 |
InChI-Schlüssel |
LSNZTKYMTMAFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CO)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)





